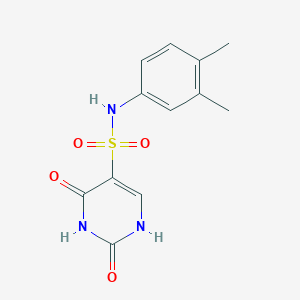![molecular formula C18H17N7 B5572025 N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H17N7 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15454357 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
- Synthesis for Antitumor and Antimicrobial Uses : Novel N-arylpyrazole-containing enaminones, which are related to the queried compound, were synthesized and found to have cytotoxic effects against human breast and liver carcinoma cell lines. They also displayed antimicrobial activity (Riyadh, 2011).
Histamine H4 Receptor Ligands
- Development as Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally similar to the queried compound, was synthesized as ligands for the histamine H4 receptor. They showed potential in vitro potency and anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain (Altenbach et al., 2008).
Anticancer Agents
- Anticancer and Anti-5-lipoxygenase Agents : Synthesized pyrazolopyrimidines derivatives showed promise as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship was explored, demonstrating potential for the development of new therapeutic agents (Rahmouni et al., 2016).
Tubulin Inhibition in Cancer Treatment
- Unique Mechanism of Tubulin Inhibition : A series of triazolopyrimidines, related to the queried compound, was shown to promote tubulin polymerization in vitro and inhibit vincas binding to tubulin. This unique mechanism of action suggests potential in overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).
DNA Binding and Antibacterial Properties
- DNA Binding and Antibacterial Activity : Iridium(III) complexes with pyrazole-substituted heterocyclic frameworks demonstrated enhanced DNA binding properties and significant antibacterial activity against various bacterial strains, indicating their potential in biomedical applications (Gajera et al., 2016).
Phosphodiesterase Inhibition
- Phosphodiesterase 1 Inhibitors : 3-Aminopyrazolo[3,4-d]pyrimidinones, structurally related to the queried compound, were synthesized and identified as potent inhibitors of phosphodiesterase 1. They have been considered for the treatment of cognitive deficits and other central nervous system disorders (Li et al., 2016).
Antihypertensive Activity
- Antihypertensive Effects : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, similar to the queried compound, showed significant antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).
properties
IUPAC Name |
N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-24(12-13-10-20-18(19)21-11-13)17-9-15(14-5-3-2-4-6-14)23-16-7-8-22-25(16)17/h2-11H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPRTRLVPTMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(N=C1)N)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)
![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)